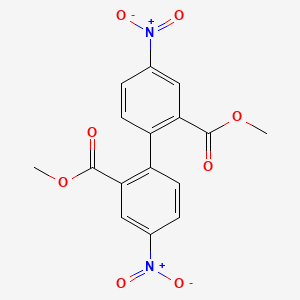
Methyl 2-(2-methoxycarbonyl-4-nitrophenyl)-5-nitrobenzoate
カタログ番号 B1633469
分子量: 360.27 g/mol
InChIキー: DGANXQLLXWERMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05491200
Procedure details


A mixture of methyl 2-chloro-5-nitrobenzoate (66.5 g, 0.309 mol) and sand (200 g) is added to a 500 ml, three-necked round-bottom flask equipped with an overhead stirrer, condenser and a nitrogen inlet tube. After the mixture is heated to 220° C. under nitrogen with stirring, activated copper (50.0 g) is added gradually during 1 hour. The reaction mixture is stirred at 220° C. under nitrogen for another 3 hours, and the mixture is then extracted with boiling acetone, and filtered while hot to remove copper and sand. The acetone is thereafter removed from the filtrate under reduced pressure. The residue is recrystallized from methanol two times to yield 45 percent of yellow crystals: mp 176.5°-177.0° C.

[Compound]
Name
sand
Quantity
200 g
Type
reactant
Reaction Step One

Name
copper
Quantity
50 g
Type
catalyst
Reaction Step Two

Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]>[Cu]>[C:4]([C:3]1[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=[CH:11][C:2]=1[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])([O:6][CH3:7])=[O:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
66.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
[Compound]
|
Name
|
sand
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
copper
|
|
Quantity
|
50 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
220 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to a 500 ml, three-necked round-bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with an overhead stirrer, condenser and a nitrogen inlet tube
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at 220° C. under nitrogen for another 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is then extracted with boiling acetone
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered while hot
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove copper and sand
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acetone is thereafter removed from the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized from methanol two times
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C1=C(C=CC(=C1)[N+](=O)[O-])C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
